1-(1-propyl-1H-pyrazol-4-yl)methanamine

Description

BenchChem offers high-quality 1-(1-propyl-1H-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-propyl-1H-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-propylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDJQINYVJOHTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598873 |

Source

|

| Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006333-36-3 |

Source

|

| Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-propyl-1H-pyrazol-4-yl)methanamine chemical properties

An In-depth Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of significant interest to the medicinal chemistry and drug discovery sectors. The document delineates the molecule's core physicochemical properties, structural features, and anticipated spectroscopic profile. A detailed, representative synthetic protocol is presented, emphasizing the rationale behind methodological choices. Furthermore, the guide explores the compound's chemical reactivity, derivatization potential, and its prospective applications as a foundational scaffold in the development of novel therapeutic agents. Safety and handling protocols, extrapolated from closely related structural isomers, are also provided to ensure safe laboratory practice. This document is intended to serve as a critical resource for researchers leveraging this versatile building block in their scientific endeavors.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates renowned for a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. 1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3) emerges as a particularly valuable building block within this class.[3] It combines the stable N-alkylated pyrazole core with a reactive primary aminomethyl group at the 4-position, offering a versatile handle for molecular elaboration.

This guide aims to consolidate the available technical information on this compound, supplemented with expert-driven analysis and predictive data, to empower researchers in drug development. By explaining the causality behind synthetic strategies and potential applications, we provide a practical framework for its effective utilization.

Physicochemical and Structural Properties

The fundamental identity and characteristics of 1-(1-propyl-1H-pyrazol-4-yl)methanamine are summarized below. These properties are essential for its handling, reaction setup, and integration into analytical workflows.

| Identifier | Value | Source |

| Chemical Name | 1-(1-propyl-1H-pyrazol-4-yl)methanamine | Pharmaffiliates[3] |

| Synonyms | [(1-Propyl-1H-pyrazol-4-yl)methyl]amine | Pharmaffiliates[3] |

| CAS Number | 1006333-36-3 | Pharmaffiliates[3] |

| Molecular Formula | C₇H₁₃N₃ | Pharmaffiliates[3] |

| Molecular Weight | 139.20 g/mol | Pharmaffiliates[3] |

| InChI Key | VMNKYEWGKWZUNI-UHFFFAOYSA-N (for isopropyl isomer) | PubChem[4] |

| Canonical SMILES | CCCN1C=C(C=N1)CN | PubChem[4] (modified for n-propyl) |

| Property | Value / Observation | Source / Rationale |

| Physical State | Liquid (for the 5-yl isomer) | Sigma-Aldrich |

| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[3] |

| Predicted XLogP3 | ~0.3 - 0.5 | Based on related structures[4][5] |

| Predicted pKa (Amine) | ~9.5 - 10.0 | Standard for primary alkylamines |

| Predicted pKa (Pyrazole) | ~2.0 - 2.5 | Standard for N-alkylated pyrazoles |

Anticipated Spectroscopic Characterization

While empirical spectral data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectroscopic signatures. These predictions are invaluable for reaction monitoring and quality control during its synthesis and subsequent use.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Propyl Chain : A triplet at ~0.9 ppm (CH₃), a sextet at ~1.8 ppm (CH₂), and a triplet at ~4.0 ppm (N-CH₂).

-

Pyrazole Ring : Two singlets in the aromatic region, expected around 7.5-7.8 ppm (C3-H and C5-H).

-

Aminomethyl Group : A singlet for the methylene protons (C-CH₂-N) around 3.8 ppm and a broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on solvent and concentration.

-

-

¹³C NMR Spectroscopy : The carbon spectrum should display 7 unique signals corresponding to each carbon atom in the structure.

-

Propyl Chain : Three signals in the aliphatic region (~11, 24, 52 ppm).

-

Aminomethyl Carbon : A signal around 38-45 ppm.

-

Pyrazole Ring : Three signals, with C3 and C5 in the aromatic region (~130-140 ppm) and C4 at a higher field (~115-120 ppm).

-

-

Mass Spectrometry (MS-ESI) : The positive ion electrospray mass spectrum should prominently feature the protonated molecular ion [M+H]⁺ at m/z 140.2. Key fragmentation would likely involve the loss of the propyl group or cleavage of the aminomethyl side chain.

-

Infrared (IR) Spectroscopy : Key vibrational bands would include:

-

N-H Stretch : A moderate, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch : Aliphatic stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=N Stretch : A sharp absorption around 1500-1550 cm⁻¹ from the pyrazole ring.

-

Synthesis and Purification

A robust and logical synthetic pathway to 1-(1-propyl-1H-pyrazol-4-yl)methanamine can be designed from commercially available precursors using well-established organic transformations. The following multi-step protocol is a representative example, chosen for its reliability and use of standard laboratory reagents.

Synthetic Workflow Overview

The proposed synthesis involves two key transformations: (1) selective N-alkylation of a pyrazole-4-carbaldehyde core, followed by (2) reductive amination to install the aminomethyl functionality.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

-

Causality: This step selectively adds the propyl group to one of the pyrazole nitrogens. Potassium carbonate is a mild base suitable for this N-alkylation, preventing side reactions. Acetonitrile is an ideal polar aprotic solvent that facilitates the Sₙ2 reaction.

-

Procedure:

-

To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1-iodopropane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the N-propylated intermediate.

-

Step 2: Synthesis of 1-(1-Propyl-1H-pyrazol-4-yl)methanamine

-

Causality: Reductive amination is a highly efficient method for converting an aldehyde to a primary amine. Ammonium acetate serves as the ammonia source. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the imine intermediate in the presence of the starting aldehyde, minimizing side reactions.

-

Procedure:

-

Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

-

Add ammonium acetate (NH₄OAc, 10 eq) to the solution and stir until dissolved.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent.

-

Basify the solution with 2M NaOH to a pH of >12.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product. Further purification via chromatography may be performed if necessary.

-

Chemical Reactivity and Derivatization Potential

The primary amine functionality is the molecule's most significant reactive site, making it an excellent substrate for library synthesis in drug discovery programs.

-

Nucleophilicity of the Amine : The aminomethyl group is a potent nucleophile, readily undergoing reactions such as:

-

Acylation : Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.[6]

-

Alkylation : Reaction with alkyl halides to yield secondary and tertiary amines.

-

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

-

This reactivity allows for systematic modification of the molecule's properties, such as solubility, lipophilicity, and its ability to form hydrogen bonds, which are critical parameters in drug design.

Caption: Key derivatization reactions of the primary amine.

Applications in Research and Drug Discovery

1-(1-propyl-1H-pyrazol-4-yl)methanamine is not an end-product therapeutic itself but rather a strategic starting material. Its value lies in its utility as a scaffold to access novel chemical space.

-

Scaffold for Bioactive Molecules : The pyrazole core is associated with a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This compound provides a direct entry point for creating novel analogues of known pyrazole-based drugs.

-

Fragment-Based Drug Discovery (FBDD) : As a small, functionalized heterocycle, it serves as an ideal fragment for FBDD screening campaigns to identify initial hits against protein targets.

-

Combinatorial Chemistry : The reactive amine handle makes it highly suitable for parallel synthesis, enabling the rapid generation of large libraries of related compounds for high-throughput screening (HTS) to discover new lead compounds.[7]

Safety and Handling

| Hazard Class | Information (based on 5-yl isomer) | Source |

| GHS Pictograms | Corrosion, Exclamation Mark | Sigma-Aldrich[8] |

| Signal Word | Danger | Sigma-Aldrich[8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | Sigma-Aldrich[8] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Sigma-Aldrich[8] |

Recommended Handling Procedures:

-

Always handle this chemical within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

-

Dalton Transactions. Spectroscopic data. [Link]

-

PubChem. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. [Link]

-

Pharmaffiliates. [(1-Propyl-1H-pyrazol-4-yl)methyl]amine. [Link]

-

ChemBK. (3-methyl-1-propyl-4-pyrazolyl)methanamine. [Link]

-

PubChem. 1H-pyrazol-4-ylmethanamine. [Link]

-

J&K Scientific. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. [Link]

-

Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

-

Sinfoo Biotech. (3-methyl-1-propyl-1h-pyrazol-4-yl)methanamine. [Link]

-

MilliporeSigma. 1-(1-propyl-1H-pyrazol-5-yl)methanamine. [Link]

- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. [Link]

-

MDPI. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]

-

PMC. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. [Link]

-

Chemsrc. 4-bromo-1-[3-(dimethylamino)propyl]-1H-pyrazol-3-amine. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(1-propyl-1H-pyrazol-5-yl)methanamine | 1006319-35-2 [sigmaaldrich.cn]

A Comprehensive Guide to the Structural Elucidation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural characterization of novel pyrazole derivatives is therefore a critical step in drug discovery and development, ensuring that biological activity is correctly attributed to a well-defined molecular entity. This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine , a representative N-alkylated pyrazole with a primary amine substituent.

We will move beyond a simple recitation of techniques, instead focusing on the logical workflow and the synergistic interplay between Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed to build upon the last, systematically assembling the molecular puzzle and culminating in a fully validated structure. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for small molecule characterization.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectral analysis, the elemental composition provides the fundamental building blocks. For 1-(1-propyl-1H-pyrazol-4-yl)methanamine, the molecular formula is C₈H₁₅N₃ .

-

Molecular Weight: 153.23 g/mol

-

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would yield a value of 153.1266, which is crucial for confirming the elemental composition.

From the molecular formula, we calculate the Degree of Unsaturation (DoU) : DoU = C + 1 + (N/2) - (H/2) = 8 + 1 + (3/2) - (15/2) = 9 + 1.5 - 7.5 = 3

A DoU of 3 is consistent with the proposed structure, which contains one ring and two double bonds within the pyrazole system. This initial calculation immediately validates the presence of the heterocyclic core.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) serves two primary purposes: confirming the molecular weight and providing structural clues through predictable fragmentation patterns.[2]

Expected Data:

-

Molecular Ion (M⁺): A peak at m/z = 153. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a key characteristic according to the Nitrogen Rule.[3][4]

-

Key Fragments: The fragmentation of pyrazoles often involves characteristic losses.[5][6] For this specific molecule, alpha-cleavage is expected to be a dominant pathway for the amine side chain.

| Predicted m/z | Proposed Fragment Ion | Plausible Origin |

| 153 | [C₈H₁₅N₃]⁺ | Molecular Ion (M⁺) |

| 124 | [C₇H₁₂N₂]⁺ | Loss of the aminomethyl radical (•CH₂NH) - unlikely primary path |

| 110 | [C₆H₁₀N₂]⁺ | Loss of the propyl group (•C₃H₅) |

| 96 | [C₅H₆N₂]⁺ | Cleavage of the propyl group at the N-C bond, followed by rearrangement |

| 82 | [C₄H₆N₂]⁺ | Alpha-cleavage: Loss of the propyl-pyrazolyl radical, leaving [CH₂=NH₂]⁺ is less likely to be seen. More likely is cleavage next to the ring, yielding a stable pyrazolyl-methyl cation. |

The fragmentation pattern provides a fingerprint that can help distinguish isomers and confirm the general arrangement of the alkyl and amine groups relative to the pyrazole core.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For 1-(1-propyl-1H-pyrazol-4-yl)methanamine, the spectrum will be dominated by features of the primary amine and the aromatic pyrazole ring.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) - two distinct, sharp bands are expected.[8][9] |

| 2960 - 2850 | C-H Aliphatic Stretch | Propyl group (CH₃, CH₂) and Methylene (CH₂) |

| ~3100 | C-H Aromatic Stretch | Pyrazole Ring C-H |

| 1650 - 1580 | N-H Scissoring Bend | Primary Amine (-NH₂)[8][9] |

| 1550 - 1450 | C=C and C=N Ring Stretch | Pyrazole Ring |

| 1250 - 1020 | C-N Stretch | Aliphatic C-N bonds (propyl-N and CH₂-NH₂)[9] |

The presence of two sharp bands in the 3300-3400 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group, distinguishing it from secondary (one band) or tertiary (no bands) amines.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules.[7][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[12][13][14]

¹H NMR Spectroscopy - Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Table 1: Predicted ¹H NMR Spectral Data

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-a | N-CH₂-CH₂-CH₃ | ~4.0 - 4.2 | Triplet (t) | 2H |

| H-b | N-CH₂-CH₂-CH₃ | ~1.8 - 2.0 | Sextet (sxt) | 2H |

| H-c | N-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | 3H |

| H-d | Pyrazole-CH-NH₂ | ~3.8 - 3.9 | Singlet (s) | 2H |

| H-e | Pyrazole-NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H |

| H-3 | Pyrazole C3-H | ~7.5 - 7.6 | Singlet (s) | 1H |

| H-5 | Pyrazole C5-H | ~7.4 - 7.5 | Singlet (s) | 1H |

-

Rationale: The N-CH₂ protons (H-a) are deshielded by the adjacent nitrogen of the pyrazole ring. The pyrazole protons (H-3, H-5) appear in the aromatic region as singlets due to the lack of adjacent protons. The amine protons (H-e) are often broad due to chemical exchange and quadrupole effects from the nitrogen.[15]

¹³C NMR Spectroscopy - Carbon Skeleton

The ¹³C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data

| Label | Assignment | Predicted δ (ppm) |

|---|---|---|

| C-a | N-CH₂-CH₂-CH₃ | ~50 - 55 |

| C-b | N-CH₂-CH₂-CH₃ | ~23 - 26 |

| C-c | N-CH₂-CH₂-CH₃ | ~10 - 12 |

| C-d | Pyrazole-CH₂-NH₂ | ~35 - 40 |

| C-3 | Pyrazole C3 | ~138 - 140 |

| C-4 | Pyrazole C4 | ~118 - 122 |

| C-5 | Pyrazole C5 | ~128 - 130 |

-

Rationale: Carbons directly attached to nitrogen (C-a, C-d) are shifted downfield. The aromatic pyrazole carbons appear in the typical range of ~120-140 ppm.[16]

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17] It is essential for confirming the propyl chain's integrity.

Caption: Expected COSY correlations for the propyl group.

-

Expected Correlations: A cross-peak between H-a and H-b, and another between H-b and H-c, will confirm the -CH₂-CH₂-CH₃ sequence. No other correlations are expected, confirming the isolation of the other proton signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton directly to the carbon it is attached to, providing definitive C-H assignments.[12][18]

-

Expected Correlations:

-

H-a will correlate with C-a.

-

H-b will correlate with C-b.

-

H-c will correlate with C-c.

-

H-d will correlate with C-d.

-

H-3 will correlate with C-3.

-

H-5 will correlate with C-5.

-

Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for assembling the entire structure, as it shows correlations between protons and carbons over 2 to 3 bonds.[11][17] It allows us to connect the isolated fragments.

Caption: Key HMBC correlations confirming molecular connectivity.

-

Crucial Correlations for Structural Proof:

-

Propyl to Ring: Protons H-a (N-CH₂) will show a correlation to both C-3 and C-5 of the pyrazole ring, definitively proving the propyl group is attached to N-1.

-

Methanamine to Ring: Protons H-d (-CH₂-NH₂) will show correlations to C-3, C-5, and most importantly, C-4 of the ring. This confirms the attachment point of the side chain at the 4-position.

-

Intra-Ring: The pyrazole proton H-3 will correlate to C-5 and C-4, while H-5 will correlate to C-3 and C-4, confirming the ring structure itself.

-

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides incontrovertible proof of the constitution, single-crystal X-ray crystallography offers the ultimate confirmation by determining the precise three-dimensional arrangement of atoms in the solid state.[1][19] Obtaining a suitable single crystal allows for the direct visualization of the molecule, confirming bond lengths, bond angles, and intermolecular interactions. While not always feasible, it remains the gold standard for structural validation.[20][21]

Experimental Protocols

For results to be reliable and reproducible, standardized protocols are essential. The following are generalized procedures that should be adapted to the specific instrumentation available.

Protocol 1: NMR Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice.[22]

-

Anhydrous Conditions: Use a dry solvent, particularly for ¹H NMR, to minimize exchange of the -NH₂ protons with residual water, which can cause signal broadening or disappearance.[15]

-

Filtration: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically included in the solvent by the manufacturer for chemical shift referencing (δ = 0.00 ppm).

Protocol 2: NMR Data Acquisition

These are general parameters for a 400 or 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: 0-160 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.[23]

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard, instrument-provided pulse programs.

-

Optimize key parameters. For HMBC, the long-range coupling constant is typically set to 8-10 Hz to observe ²J and ³J correlations.[15]

-

Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).

-

Conclusion

The structural elucidation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine is a prime example of the modern, multi-faceted approach to chemical analysis. By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments, we can move from a simple molecular formula to a fully validated and unambiguous 3D structure. The logical progression—from confirming molecular weight and functional groups to mapping the complete carbon-proton framework and its connectivity—provides a robust and self-validating system. This guide outlines not just the what but the why of each experimental choice, providing a framework for the rigorous characterization of novel chemical entities that is essential for advancing research in chemistry and drug development.

References

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. Retrieved from [Link]

-

Shaikh, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Garnett, C. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Molecules. (2007). Structure Elucidation of a Pyrazolo[19][20]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]

-

Steinbeck, C. (2013). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. Retrieved from [Link]

-

Metin, B., & Terman, B. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

Marinescu, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Retrieved from [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

-

Workman, J., & Gillette, P. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

-

InstaNANO. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Cochran, J. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. article.sapub.org [article.sapub.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. emerypharma.com [emerypharma.com]

- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 19. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of significant interest to the drug discovery and development community. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3] This document details a robust and logical synthetic pathway to 1-(1-propyl-1H-pyrazol-4-yl)methanamine, outlines its physicochemical properties, and explores its potential pharmacological applications based on the known bioactivities of structurally related pyrazole derivatives. The guide is intended for researchers and scientists in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this promising molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to participate in various molecular interactions have led to its incorporation into a multitude of clinically successful drugs.[1][2] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole. The broad spectrum of pharmacological activities associated with pyrazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores the immense therapeutic potential of this heterocyclic system.[1][2][3] This guide focuses on the specific derivative, 1-(1-propyl-1H-pyrazol-4-yl)methanamine, providing a detailed exploration of its synthesis and potential as a lead compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While extensive experimental data for 1-(1-propyl-1H-pyrazol-4-yl)methanamine is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted/Known Value | Source/Method |

| IUPAC Name | 1-(1-propyl-1H-pyrazol-4-yl)methanamine | IUPAC Nomenclature |

| Synonyms | [(1-Propyl-1H-pyrazol-4-yl)methyl]amine | Pharmaffiliates |

| CAS Number | 1006333-36-3 | Pharmaffiliates |

| Molecular Formula | C₇H₁₃N₃ | Calculation |

| Molecular Weight | 139.20 g/mol | Calculation |

| Appearance | Predicted: Colorless to pale yellow liquid | General observation for similar amines |

| Solubility | Predicted: Soluble in water and polar organic solvents | Based on the presence of the amine group |

| pKa | Predicted: ~9-10 (for the primary amine) | Estimation based on similar primary amines |

| LogP | Predicted: ~1.0-1.5 | Computational prediction |

Synthesis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine

The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine can be logically approached through a two-step sequence starting from the readily accessible 1-propyl-1H-pyrazole. This strategy involves the introduction of a functional group at the C4 position of the pyrazole ring, which is then converted to the desired aminomethyl group. The chosen pathway, Vilsmeier-Haack formylation followed by reductive amination, is a well-established and versatile method for the synthesis of such derivatives.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward approach to the target molecule. The primary amine can be installed via the reductive amination of a corresponding aldehyde. This key intermediate, 1-propyl-1H-pyrazole-4-carbaldehyde, can be synthesized from 1-propyl-1H-pyrazole through a Vilsmeier-Haack formylation reaction.

Caption: Retrosynthetic pathway for 1-(1-propyl-1H-pyrazol-4-yl)methanamine.

Step 1: Vilsmeier-Haack Formylation of 1-propyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 1-propyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-propyl-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reductive Amination of 1-propyl-1H-pyrazole-4-carbaldehyde

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1-propyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol (7N) or ammonium acetate (1.5 equivalents).

-

Reducing Agent: To the stirred solution, add a reducing agent. Sodium borohydride (NaBH₄, 1.5 equivalents) is a common and effective choice. Add the reducing agent portion-wise at 0 °C to control the reaction rate.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. To ensure the product is in its free base form, the aqueous layer can be basified with a dilute solution of sodium hydroxide (NaOH) before extraction.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product, 1-(1-propyl-1H-pyrazol-4-yl)methanamine, can be further purified by column chromatography or distillation under reduced pressure if necessary.

Caption: Synthetic workflow for 1-(1-propyl-1H-pyrazol-4-yl)methanamine.

Potential Pharmacological Applications and Mechanism of Action

While specific pharmacological data for 1-(1-propyl-1H-pyrazol-4-yl)methanamine is limited in the public domain, the extensive body of research on pyrazole derivatives allows for informed speculation on its potential therapeutic applications.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). The aminomethyl group at the C4 position can serve as a critical pharmacophore for interaction with target proteins. Further investigation of 1-(1-propyl-1H-pyrazol-4-yl)methanamine in a panel of cancer cell lines is warranted to explore its potential as an anticancer agent.

Antimicrobial and Anti-inflammatory Activity

The pyrazole scaffold is a common feature in compounds with potent antimicrobial and anti-inflammatory properties.[1][2] The anti-inflammatory effects of some pyrazoles are attributed to the inhibition of cyclooxygenase (COX) enzymes. The structural features of 1-(1-propyl-1H-pyrazol-4-yl)methanamine suggest it could be screened for its ability to inhibit microbial growth and modulate inflammatory responses.

Central Nervous System (CNS) Activity

Certain pyrazole derivatives have shown activity as ligands for various CNS receptors, including serotonin and dopamine receptors. The aminomethyl functionality is a common feature in many CNS-active drugs. Therefore, it is plausible that 1-(1-propyl-1H-pyrazol-4-yl)methanamine could exhibit affinity for CNS targets, and its potential as a neuroprotective or psychoactive agent could be a subject of future research.

In Vitro and In Vivo Studies: A Roadmap for Future Research

To fully elucidate the therapeutic potential of 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a systematic series of in vitro and in vivo studies is essential.

In Vitro Profiling

-

Pharmacological Screening: The compound should be screened against a broad panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes relevant to cancer, inflammation, and infectious diseases.

-

ADME-Tox Profiling: A comprehensive in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment is crucial.[8][9] This should include assays for:

-

Solubility: Determination of aqueous solubility at different pH values.

-

Permeability: Assessment of cell permeability using models like the Caco-2 cell assay.

-

Metabolic Stability: Incubation with liver microsomes to evaluate metabolic stability and identify potential metabolites.

-

Cytotoxicity: Evaluation of cytotoxicity against various cell lines to determine the therapeutic index.

-

CYP450 Inhibition: Assessment of the potential to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.

-

In Vivo Evaluation

Based on promising in vitro data, the compound can be advanced to in vivo studies in relevant animal models of disease. This would involve pharmacokinetic studies to determine its bioavailability and disposition, followed by efficacy studies in models of cancer, inflammation, or other identified therapeutic areas.

Conclusion

1-(1-propyl-1H-pyrazol-4-yl)methanamine is a synthetically accessible pyrazole derivative with the potential for a diverse range of pharmacological activities. This guide has provided a detailed and logical synthetic route, outlined its key physicochemical properties, and proposed a roadmap for its future investigation. The rich history of the pyrazole scaffold in medicine suggests that a thorough exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents. The protocols and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of drug discovery and development.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Institutes of Health. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery. [Link]

Sources

- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ineosopen.org [ineosopen.org]

- 6. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 8. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

CAS number for 1-(1-propyl-1H-pyrazol-4-yl)methanamine

An In-Depth Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine

This guide provides a comprehensive technical overview of 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities and presence in numerous FDA-approved drugs.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: 1-(1-propyl-1H-pyrazol-4-yl)methanamine

-

Synonyms: [(1-Propyl-1H-pyrazol-4-yl)methyl]amine, (1-propylpyrazol-4-yl)methylamine[3]

-

CAS Number: 1006333-36-3[3]

-

Molecular Formula: C₇H₁₃N₃[3]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1006333-36-3 | Pharmaffiliates[3] |

| Molecular Formula | C₇H₁₃N₃ | Pharmaffiliates[3] |

| Molecular Weight | 139.20 g/mol | PubChem[4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones | ChemBK[5] |

Synthesis and Mechanism

The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine can be achieved through a multi-step process. A plausible and efficient synthetic route is outlined below. The rationale behind this pathway is to first construct the core pyrazole ring and then introduce the aminomethyl group at the 4-position.

Proposed Synthetic Pathway:

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[2] For a 4-substituted pyrazole, a suitable starting material is a protected 4-formylpyrazole.

Caption: Proposed synthetic workflow for 1-(1-propyl-1H-pyrazol-4-yl)methanamine.

Step-by-Step Methodology:

-

N-Alkylation of 4-Formyl-1H-pyrazole:

-

Rationale: The first step is to introduce the propyl group onto the pyrazole nitrogen. This is a standard N-alkylation reaction.

-

Protocol:

-

Dissolve 4-formyl-1H-pyrazole in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.

-

Add 1-bromopropane dropwise to the reaction mixture.

-

Heat the mixture to facilitate the reaction and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting 1-propyl-1H-pyrazole-4-carbaldehyde by column chromatography.

-

-

-

Reductive Amination:

-

Rationale: The final step is to convert the aldehyde group into a primary amine. Reductive amination is a highly effective method for this transformation.

-

Protocol:

-

Dissolve the 1-propyl-1H-pyrazole-4-carbaldehyde in a solvent like methanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), which is selective for the imine intermediate.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction, adjust the pH to be basic, and extract the final product.

-

Purify 1-(1-propyl-1H-pyrazol-4-yl)methanamine via column chromatography or distillation.

-

-

Pharmacological Significance and Potential Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[6] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties.[7]

Potential Therapeutic Targets:

Given the broad bioactivity of pyrazoles, 1-(1-propyl-1H-pyrazol-4-yl)methanamine could be investigated for its effects on several key biological pathways:

-

Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors. For example, they have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which is crucial in inflammatory signaling pathways.[8]

-

Enzyme Inhibition: Pyrazoles can act as inhibitors for various enzymes. Recent studies have shown pyrazole derivatives selectively inhibiting and degrading HDAC6, presenting a therapeutic strategy for acute liver injury.[9]

-

Receptor Antagonism: The pyrazole ring can serve as a bioisostere for other aromatic rings, improving properties like solubility and metabolic stability while maintaining or enhancing binding to receptors.[1]

Illustrative Signaling Pathway: IRAK4 in TLR/IL-1R Signaling

The diagram below illustrates the role of IRAK4 in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling cascades, a potential target for pyrazole-based inhibitors.

Caption: Simplified IRAK4 signaling pathway in inflammation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of 1-(1-propyl-1H-pyrazol-4-yl)methanamine as a kinase inhibitor (e.g., against IRAK4), a luminescence-based in vitro assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., IRAK4)

-

Kinase substrate peptide

-

ATP

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay kit

-

Test compound (1-(1-propyl-1H-pyrazol-4-yl)methanamine) dissolved in DMSO

-

384-well white plates

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in the assay buffer to the desired final concentrations.

-

-

Assay Setup:

-

Add the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

-

Add the kinase and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP. A lower ATP level corresponds to higher kinase activity.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Trustworthiness and Self-Validation

The protocols and information presented in this guide are based on established principles of organic synthesis and pharmacological screening. The synthesis pathway utilizes well-documented reactions.[2] The proposed in vitro assay is a standard method in drug discovery for quantifying enzyme inhibition. The reliability of the experimental data depends on the use of appropriate controls, such as a known inhibitor as a positive control and a no-enzyme control to establish the baseline.

Conclusion

1-(1-propyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative with potential for further investigation in drug discovery. The pyrazole core is a versatile scaffold that is present in numerous bioactive compounds.[7][10] The synthetic route is feasible, and its potential as a kinase inhibitor or in other therapeutic areas can be systematically evaluated using established in vitro and in vivo models. This guide provides a foundational framework for researchers to begin their exploration of this promising chemical entity.

References

- Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-196.

- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638237.

- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 20-43.

- Sharma, D., et al. (2021). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 168-176.

- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1349.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23005591, (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). [(1-Propyl-1H-pyrazol-4-yl)methyl]amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23005583, 1H-pyrazol-4-ylmethanamine. Retrieved from [Link]

-

ChemBK. (n.d.). (3-methyl-1-propyl-4-pyrazolyl)methanamine. Retrieved from [Link]

- Becerra, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(1), M1234.

- Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.

- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5156-5161.

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

- Wang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554.

- Unlusoy, M. C., & Akbas, H. (2012). Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. International Journal of Organic Chemistry, 2(4), 339-345.

- Wang, X., et al. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals, 42(1), 12-14.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

A Comprehensive Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine for Advanced Research Applications

Abstract: This guide provides an in-depth technical overview of 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine belonging to the versatile pyrazole class of compounds. Pyrazole derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This document, intended for researchers, chemists, and drug development professionals, details the core physicochemical properties, a representative synthetic pathway, robust characterization methodologies, and potential applications of this compound. The protocols and analytical discussions are presented to be self-validating, ensuring scientific integrity and reproducibility in a research setting.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique chemical properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Compounds incorporating the pyrazole moiety have been successfully developed into drugs for a range of conditions, including anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[2][3] The functionalization at different positions of the pyrazole ring allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 1-(1-propyl-1H-pyrazol-4-yl)methanamine represents a key building block in this class, featuring a primary amine group that serves as a critical handle for further chemical modification and library development.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These parameters are critical for reaction planning, dosage calculations, and analytical method development.

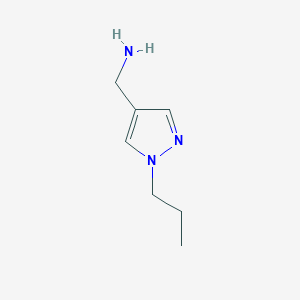

Chemical Structure

The structure consists of a pyrazole ring N-alkylated with a propyl group and substituted at the 4-position with an aminomethyl group.

Caption: Chemical structure of 1-(1-propyl-1H-pyrazol-4-yl)methanamine.

Quantitative Data Summary

The key identifying and physical properties are summarized in the table below. This data is essential for accurate documentation and material handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | Pharmaffiliates[4] |

| Molecular Weight | 139.20 g/mol | Pharmaffiliates[4] |

| CAS Number | 1006333-36-3 | Pharmaffiliates[4] |

| Synonyms | [(1-Propyl-1H-pyrazol-4-yl)methyl]amine; (1-propylpyrazol-4-yl)methylamine | Pharmaffiliates[4] |

Synthesis and Purification

The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine.[5] For N-substituted pyrazoles with specific side chains, a multi-step approach is typically required. Below is a representative, field-proven protocol for the synthesis of the title compound, emphasizing the rationale behind each step.

Representative Synthetic Workflow

This workflow outlines a logical and common pathway for obtaining the target molecule. The chosen route proceeds via formylation of an N-propylated pyrazole followed by reductive amination, a robust and widely used transformation in medicinal chemistry.

Sources

- 1. visnav.in [visnav.in]

- 2. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into a multitude of approved therapeutic agents.[3][5][6][7] This guide, designed for the discerning researcher, offers a deep dive into the fundamental physical and chemical properties that underpin the versatility and significance of the pyrazole scaffold in drug discovery and development.[2][8] Understanding these core characteristics is paramount for the rational design and synthesis of novel pyrazole-based therapeutics.

PART 1: Physicochemical Properties - The Foundation of Drug Action

The journey of a drug molecule from administration to its biological target is profoundly influenced by its physical and chemical properties. For pyrazole derivatives, these attributes are tunable through substitution, allowing for the optimization of pharmacokinetic and pharmacodynamic profiles.

Structural Features and Tautomerism

The pyrazole ring is an aromatic system, a characteristic that imparts significant stability.[9][10] The numbering of the atoms in the pyrazole ring follows a standard convention, as illustrated below.

Caption: Standard numbering of the pyrazole ring.

A key feature of N-unsubstituted pyrazoles is their ability to exist as two rapidly interconverting tautomers.[9][10][11][12] This tautomerism can influence the molecule's reactivity and its interactions with biological targets. The position of the equilibrium is dependent on the nature of the substituents on the ring.[11]

Caption: Tautomerism in N-unsubstituted pyrazoles.

Melting Point, Boiling Point, and Solubility

The physical state and solubility of pyrazole derivatives are critical parameters for drug formulation and delivery. Unsubstituted pyrazole is a colorless crystalline solid with a melting point of 69-70°C and a boiling point of 186-188°C.[9] These relatively high values are attributed to intermolecular hydrogen bonding.[9][10]

The solubility of pyrazole derivatives is highly dependent on the nature and position of substituents. While pyrazole itself has limited solubility in water, it is more soluble in organic solvents like ethanol and methanol.[13] The introduction of polar functional groups can enhance aqueous solubility, a crucial factor for oral bioavailability. Conversely, lipophilic substituents will increase solubility in non-polar environments, which can be advantageous for crossing cellular membranes.

| Property | Unsubstituted Pyrazole | General Trend for Derivatives |

| Melting Point | 69-70 °C[9] | Increases with molecular weight and symmetry. |

| Boiling Point | 186-188 °C[9] | Increases with molecular weight. |

| Water Solubility | Limited[13] | Increased by polar substituents (e.g., -OH, -NH2, -COOH). |

| Organic Solvent Solubility | Good in polar organic solvents[13] | Increased by non-polar/lipophilic substituents (e.g., alkyl, aryl). |

Acidity and Basicity (pKa)

Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[14] The pyrrole-like nitrogen (N1) can be deprotonated, exhibiting acidic character, while the pyridine-like nitrogen (N2) can be protonated, showing basic properties.[11][12] The pKa of pyrazole for the loss of the N-H proton is approximately 14.2, while the pKa of the conjugate acid (protonation at N2) is about 2.5. These values are significantly influenced by the electronic effects of substituents on the pyrazole ring. Electron-withdrawing groups will increase the acidity of the N-H proton and decrease the basicity of the N2 atom, and vice versa for electron-donating groups.

| Substituent Effect | pKa (N-H acidity) | pKa (N2 basicity) |

| Electron-Withdrawing | Decreases (more acidic) | Decreases (less basic) |

| Electron-Donating | Increases (less acidic) | Increases (more basic) |

PART 2: Chemical Reactivity and Synthesis - Crafting Bioactive Molecules

The rich and versatile chemistry of the pyrazole ring allows for the synthesis of a vast array of derivatives with diverse biological activities.[1][15][16]

Aromaticity and Electrophilic Substitution

The pyrazole ring is aromatic and thus undergoes electrophilic substitution reactions. Due to the electron-donating effect of the nitrogen atoms, the ring is activated towards electrophilic attack. The C4 position is the most electron-rich and is the primary site for electrophilic substitution.[10][17][18][19] Common electrophilic substitution reactions include:

-

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[17]

-

Sulfonation: Fuming sulfuric acid leads to the formation of a sulfonic acid group at the C4 position.[17]

-

Halogenation: Pyrazoles readily react with halogens (Cl₂, Br₂, I₂) to give 4-halopyrazoles.[10]

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C4 position.[17]

Caption: General scheme for electrophilic substitution of pyrazole.

N-Alkylation and N-Arylation

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated.[18][20][21] In unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of two regioisomers. The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions (e.g., base, solvent, and alkylating agent).[22][23]

Experimental Protocol: General Procedure for N-Alkylation of Pyrazole

-

Deprotonation: To a solution of the pyrazole derivative in a suitable aprotic solvent (e.g., DMF, THF, acetonitrile), add a base (e.g., NaH, K₂CO₃, Cs₂CO₃) at room temperature or 0 °C. The choice of base is critical and can influence the regioselectivity. Stronger bases like NaH will completely deprotonate the pyrazole, while weaker bases like K₂CO₃ will establish an equilibrium.

-

Addition of Electrophile: After stirring for a period to ensure complete deprotonation, add the alkylating agent (e.g., alkyl halide, tosylate) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired N-alkylated pyrazole.

Caption: Experimental workflow for N-alkylation of pyrazoles.

Cycloaddition Reactions

Pyrazoles can be synthesized through [3+2] cycloaddition reactions.[24][25][26][27] One of the most common methods involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[15][16][28] Another important route is the 1,3-dipolar cycloaddition of nitrile imines with alkynes.[29] These methods provide a powerful and versatile approach to constructing the pyrazole ring with a wide range of substituents.

PART 3: Spectroscopic Characterization - Unveiling the Molecular Structure

Accurate characterization of synthesized pyrazole derivatives is essential for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of pyrazole derivatives.[30] The chemical shifts of the protons and carbons in the pyrazole ring are characteristic and provide valuable information about the substitution pattern.

-

¹H NMR: The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The C4-H proton usually resonates at a higher field (more shielded) compared to the C3-H and C5-H protons.[31]

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also distinctive. The C4 carbon is typically the most shielded, appearing at a higher field in the spectrum.[31]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in pyrazole derivatives.[32] Key characteristic absorptions include:

-

N-H stretch: For N-unsubstituted pyrazoles, a broad absorption band is observed in the region of 3100-3500 cm⁻¹.

-

C=N and C=C stretching: These vibrations appear in the region of 1400-1600 cm⁻¹.

-

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyrazole derivatives, which aids in confirming their identity.[32][33]

Experimental Protocol: General Procedure for Spectroscopic Characterization

-

Sample Preparation: Prepare a dilute solution of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For MS analysis, the sample is typically dissolved in a volatile solvent.

-

Data Acquisition: Acquire the NMR (¹H, ¹³C, and other relevant experiments like COSY, HSQC, HMBC), IR, and mass spectra using standard instrument parameters.

-

Data Analysis: Analyze the obtained spectra to confirm the structure of the synthesized compound. Compare the experimental data with expected values based on the structure and known spectroscopic data for similar compounds.

Conclusion: A Scaffold of Endless Possibilities

The unique combination of physical and chemical properties of pyrazole derivatives has solidified their position as a privileged scaffold in drug discovery.[2][3][7][8] Their synthetic tractability allows for the creation of large and diverse chemical libraries for biological screening. A thorough understanding of their fundamental characteristics, as outlined in this guide, is crucial for researchers aiming to harness the full potential of this remarkable heterocyclic system in the development of next-generation therapeutics. The continued exploration of pyrazole chemistry promises to unveil new and innovative medicines for a wide range of diseases.[1]

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. [Link]

-

Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-